

# Validated HPLC Method for the Quantitative Analysis of Yuanhunine

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## Compound of Interest

Compound Name: Yuanhunine

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## Application Note and Protocol

This document provides a comprehensive guide for the quantitative analysis of **Yuanhunine** using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The protocols detailed herein are intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.

## Introduction

**Yuanhunine** is a protoberberine alkaloid isolated from the tubers of *Corydalis* species, which are widely used in traditional medicine.<sup>[1][2][3]</sup> Its chemical formula is C<sub>21</sub>H<sub>25</sub>NO<sub>4</sub>, with a molecular weight of 355.43 g/mol.<sup>[1][4][5]</sup> Accurate and reliable quantitative analysis of **Yuanhunine** is crucial for quality control of raw materials, standardization of extracts, and pharmacokinetic studies. This application note describes a validated reversed-phase HPLC (RP-HPLC) method for the determination of **Yuanhunine**.

## Experimental

### Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV-Vis detector. The chromatographic conditions are summarized in the table below.

Parameter	Specification
HPLC System	Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector
Column	C18, 250 mm x 4.6 mm, 5 $\mu$ m
Mobile Phase	Acetonitrile : Water (containing 0.1% Formic Acid) (30:70, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	280 nm
Injection Volume	10 $\mu$ L
Run Time	10 minutes

## Chemicals and Reagents

- **Yuanhunine** reference standard (>98% purity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (ACS grade)
- Deionized water (18.2 M $\Omega$ ·cm)

## Preparation of Standard Solutions

A stock solution of **Yuanhunine** (100  $\mu$ g/mL) is prepared by accurately weighing and dissolving the reference standard in methanol. Working standard solutions are prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1  $\mu$ g/mL to 50  $\mu$ g/mL.

## Sample Preparation

For the analysis of **Yuanhunine** in Corydalis extract, a sample preparation protocol is as follows:

- Accurately weigh 1.0 g of the powdered Corydalis extract.
- Add 50 mL of methanol and sonicate for 30 minutes.
- Allow the mixture to cool to room temperature and centrifuge at 4000 rpm for 15 minutes.
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

## Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).<sup>[6]</sup>

## Specificity

The specificity of the method was evaluated by comparing the chromatograms of a blank (mobile phase), a standard solution of **Yuanhunine**, and a Corydalis extract sample. The retention time of **Yuanhunine** in the sample solution should match that of the standard, and there should be no interfering peaks at the retention time of **Yuanhunine** in the blank chromatogram.

## Linearity

The linearity of the method was determined by analyzing a series of six concentrations of **Yuanhunine** standard solutions (1, 5, 10, 20, 40, 50 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient ( $r^2$ ) should be greater than 0.999.

## Precision

Precision was evaluated by performing intra-day and inter-day assays. For intra-day precision, six replicate injections of a 20 µg/mL **Yuanhunine** standard were analyzed on the same day. For inter-day precision, the same concentration was analyzed on three different days. The

relative standard deviation (RSD) for both intra-day and inter-day precision should be less than 2%.

## Accuracy

The accuracy of the method was determined by a recovery study. A known amount of **Yuanhunine** was spiked into a pre-analyzed Corydalis extract sample at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated. The recovery should be within the range of 98-102%.

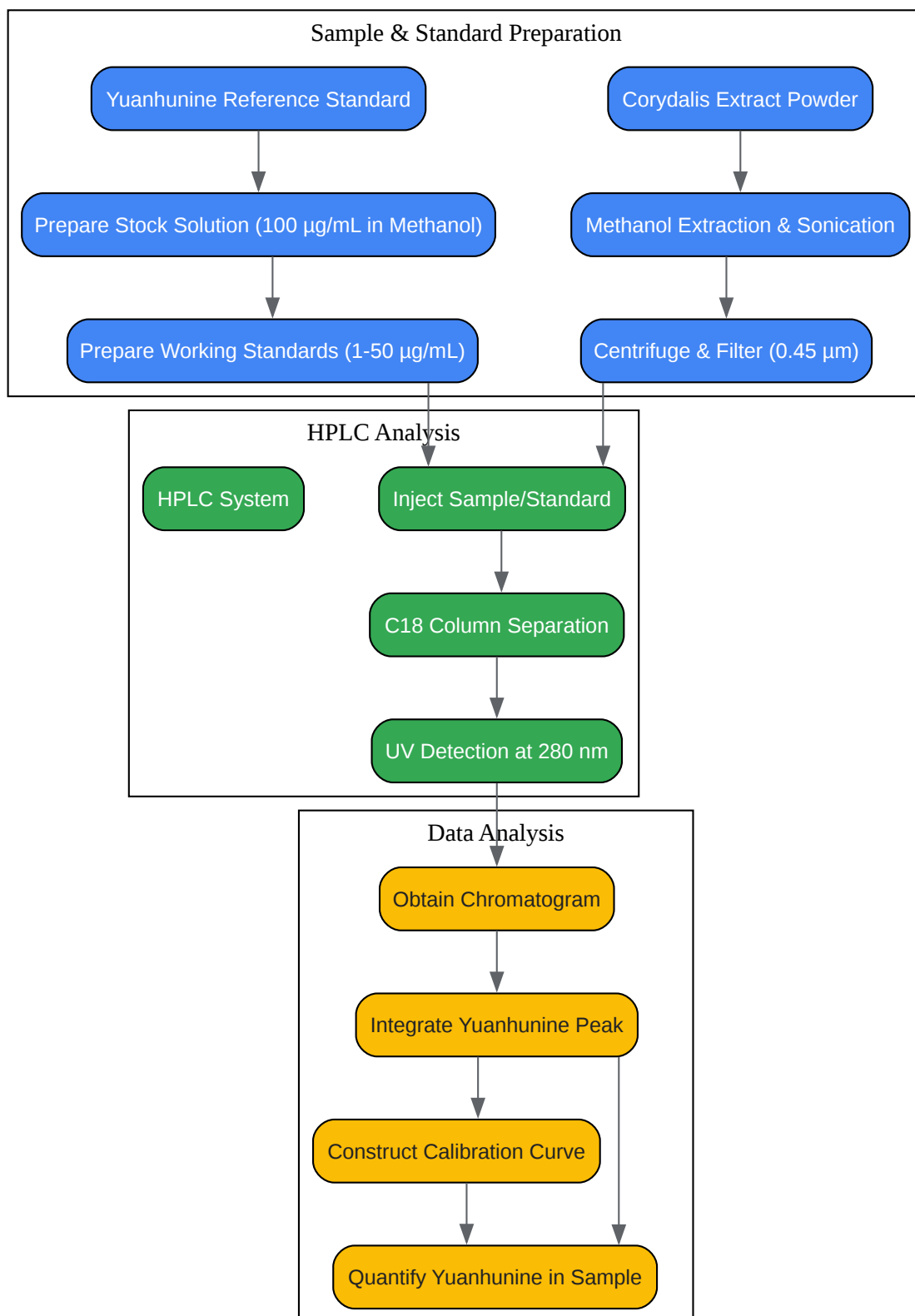
## Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD is the concentration that yields a S/N ratio of 3, and the LOQ is the concentration that yields a S/N ratio of 10.

## Summary of Validation Parameters

Validation Parameter	Result	Acceptance Criteria
Linearity ( $r^2$ )	> 0.999	$r^2 > 0.999$
Intra-day Precision (%RSD)	< 2.0%	%RSD < 2.0%
Inter-day Precision (%RSD)	< 2.0%	%RSD < 2.0%
Accuracy (% Recovery)	98.0% - 102.0%	98.0% - 102.0%
LOD	0.1 µg/mL	-
LOQ	0.3 µg/mL	-

## Experimental Workflow and Signaling Pathway Diagrams



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Caption: Experimental workflow for **Yuanhunine** analysis.

## Conclusion

The described HPLC method is simple, rapid, specific, and reliable for the quantitative determination of **Yuanhunine**. The method has been validated in accordance with ICH guidelines and is suitable for routine quality control and research applications involving **Yuanhunine**.

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